molecular formula C19H22N4O3S B13879009 Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate

Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B13879009
M. Wt: 386.5 g/mol
InChI Key: NQPCWOCWSLEPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate is a heterocyclic compound combining a quinazolinone core, a piperidine ring, and a thiazole-carboxylate moiety. The ethyl ester group at the thiazole-4-position enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability .

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N4O3S/c1-2-26-17(24)16-12-27-19(21-16)22-9-7-14(8-10-22)23-11-13-5-3-4-6-15(13)20-18(23)25/h3-6,12,14H,2,7-11H2,1H3,(H,20,25)

InChI Key

NQPCWOCWSLEPRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCC(CC2)N3CC4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone moiety, specifically the 2-oxo-1,4-dihydroquinazolin-3-yl fragment, serves as a key building block. According to a comprehensive review on quinazolin-4(3H)-ones and their derivatives, the quinazolinone core can be synthesized via condensation reactions starting from anthranilic acid derivatives and appropriate amides or isothiocyanates under acidic or microwave-assisted conditions.

  • For example, 2-(chloromethyl)-3-arylquinazolin-4(3H)-one intermediates are prepared by reaction of anthranilic acid derivatives with acyl chlorides, followed by cyclization.
  • Microwave-promoted one-pot syntheses have been reported to efficiently generate 2-heterylquinazolin-4(3H)-ones, reducing reaction times and improving yields.

Formation of the Piperidinyl Linkage

The piperidine ring is introduced via nucleophilic substitution or coupling reactions involving piperidine derivatives and quinazolinone intermediates.

  • A typical approach involves the reaction of 2-(chloromethyl)-quinazolin-4(3H)-one with piperidine or substituted piperidines under heating conditions to form the N-substituted piperidinylquinazolinones.
  • Ethyl piperidine-4-carboxylate has been used as a nucleophile to react with quinazolinone derivatives, yielding piperidinyl-linked products in moderate to good yields (up to 72% at 80°C).

Overall Synthetic Route

The overall preparation of Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate involves:

  • Synthesis of the quinazolinone core from anthranilic acid and phenyl isothiocyanate or related precursors.
  • Functionalization at the 3-position of quinazolinone with piperidine through nucleophilic substitution.
  • Conversion of the thiol group on the quinazolinone to the thiolate form under alkaline conditions.
  • Reaction of the thiolate intermediate with ethyl chloroacetate to introduce the thiazole-4-carboxylate moiety.

Data Tables Summarizing Key Synthetic Steps

Step Reactants / Intermediates Conditions Yield (%) Notes Reference
1 Anthranilic acid + phenyl isothiocyanate Acidic or microwave-assisted 50–70 Formation of 2-mercapto-3-phenylquinazolin-4(3H)-one
2 Quinazolinone + piperidine derivatives Heating at 80°C 60–72 N-substitution at 3-position of quinazolinone
3 2-mercaptoquinazolinone + ethyl chloroacetate Alkaline medium, polar solvent 50–65 Thiolate formation and nucleophilic substitution
4 Purification and crystallization Column chromatography, recrystallization Isolation of pure this compound

Scientific Research Applications

Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Linked Heterocycles

Compound A : Ethyl 2-[4-(2H-1,4-Benzothiazin-3-yl)Piperazin-1-yl]-1,3-Thiazole-4-Carboxylate (CHEBI:45585)
  • Structural Differences: Replaces the quinazolinone moiety with a benzothiazine ring.
  • Implications: Benzothiazines are associated with anti-inflammatory and antioxidant activities, suggesting divergent biological targets compared to quinazolinone derivatives .
  • Synthesis : Similar coupling reactions between piperazine/piperidine and heterocyclic cores are employed, but benzothiazine synthesis may require additional oxidation steps .
Compound B : VU0155056 (VU01)
  • Structure : N-(2-{4-[2-Oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide
  • Key Similarity : Piperidine-linked benzoimidazolone core.
  • Functional Difference : Lacks the thiazole-carboxylate group; instead, it features a naphthamide tail.
  • Biological Relevance : VU01 is a phospholipase D (PLD) inhibitor, highlighting the role of piperidine-heterocycle hybrids in enzyme modulation .
Compound C : FIPI (N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)
  • Structure : Similar piperidine-benzimidazolone framework but with a fluorinated indole-carboxamide substituent.
  • Activity : Potent PLD inhibitor, demonstrating how substituent variations (e.g., fluoroindole vs. thiazole-carboxylate) tailor specificity .

Thiazole-Carboxylate Derivatives

Compound D : Ethyl 2-[(4-Fluorophenyl)Methyl]-1,3-Thiazole-4-Carboxylate
  • Structure: Retains the thiazole-carboxylate group but replaces the piperidine-quinazolinone system with a fluorophenylmethyl group.
Compound E : Methyl 2-Amino-5-(4-Cyanophenyl)-1,3-Thiazole-4-Carboxylate
  • Modifications: Amino and cyanophenyl substituents alter electronic properties and hydrogen-bonding capacity compared to the target compound’s quinazolinone-piperidine system.
  • Applications : Such derivatives are often explored as kinase inhibitors or antimicrobial agents .

Tabulated Comparison of Key Compounds

Compound Core Structure Key Substituents Reported Activities References
Target Compound Quinazolinone-piperidine-thiazole Ethyl carboxylate Putative kinase inhibition
Compound A (CHEBI:45585) Benzothiazine-piperazine-thiazole Ethyl carboxylate Anti-inflammatory
VU0155056 (VU01) Benzoimidazolone-piperidine Naphthamide PLD inhibition
FIPI Benzoimidazolone-piperidine Fluoroindole-carboxamide PLD inhibition
Compound D Thiazole-fluorophenyl Ethyl carboxylate Antimicrobial (hypothetical)

Biological Activity

Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring, a piperidine moiety, and a quinazolinone derivative. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molecular weight of 378.46 g/mol. The presence of multiple functional groups contributes to its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

  • Antitumor Activity : It has been shown to inhibit tumor cell proliferation through modulation of key signaling pathways. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : this compound has been reported to downregulate pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Biological Activity Data

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of the compound, it was administered to mice bearing xenograft tumors. Results showed significant tumor regression after treatment over a period of 25 days. The mechanism involved the inhibition of key survival pathways in cancer cells, leading to increased apoptosis rates.

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective properties of the compound in models of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal integrity compared to control groups.

Research Findings

Recent research has expanded on the potential applications of this compound:

  • Stem Cell Research : A derivative of thiazole compounds has been identified as an enhancer for Oct3/4 expression, crucial for maintaining pluripotency in stem cells. This suggests that similar compounds could be leveraged for regenerative medicine applications .
  • Anti-Virulence Therapeutics : The compound's structural analogs are being explored as anti-virulence agents against pathogenic bacteria, which could redefine therapeutic strategies in infectious diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate, and how can experimental efficiency be improved?

  • Methodology : The synthesis of structurally similar heterocyclic compounds (e.g., thiazole and quinazolinone derivatives) often involves multi-step reactions, such as condensation of piperidine intermediates with thiazole carboxylates. For example, the isoxazole strategy for synthesizing 4-oxo-1,4-dihydropyridine-3-carboxylates involves cyclization reactions under controlled conditions . To enhance efficiency, apply Design of Experiments (DoE) principles to optimize reaction parameters (temperature, solvent, catalyst) and reduce trial-and-error approaches. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable pathways and intermediates, as demonstrated in the ICReDD framework .

Q. How can the solubility and stability of this compound be systematically evaluated for in vitro assays?

  • Methodology : Use HPLC or NMR-based assays to measure solubility in polar (e.g., DMSO, water) and non-polar solvents. Stability studies should include pH-dependent degradation profiling (e.g., 1–14 pH range) and thermal analysis (DSC/TGA). For example, related ethyl carboxylates (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) show solvent-dependent stability, with degradation products identified via LC-MS .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Purity : High-resolution LC-MS with UV detection (e.g., 210–280 nm) and C18 reverse-phase columns.
  • Structural confirmation : 1^1H/13^13C NMR for functional group analysis (e.g., piperidine NH, thiazole C=S) and FTIR for carbonyl (C=O) and amine (N-H) stretches. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate was validated using 1^1H NMR (δ 1.3 ppm for ethyl CH3_3) and LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculations can model electron distribution at reactive sites (e.g., thiazole sulfur or quinazolinone carbonyl). For instance, reaction path searches using quantum chemistry software (e.g., Gaussian or ORCA) can simulate intermediates in piperidine-thiazole coupling reactions . Molecular docking studies may predict binding affinities for biological targets (e.g., kinase inhibitors).

Q. What strategies resolve contradictions in observed vs. predicted reaction yields during scale-up?

  • Methodology :

  • Step 1 : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.
  • Step 2 : Use process simulation tools (Aspen Plus/ChemCAD) to model mass transfer limitations in larger reactors .
  • Case Example : Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis showed discrepancies due to side reactions; silica gel chromatography and iterative condition adjustments resolved these .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be assessed preclinically?

  • Methodology :

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS quantification.
  • In silico tools : Tools like PISTACHIO or Reaxys predict metabolic pathways (e.g., ester hydrolysis or CYP450-mediated oxidation) .

Q. What reactor designs are optimal for continuous-flow synthesis of this compound?

  • Methodology : Tubular reactors with immobilized catalysts (e.g., packed-bed systems) enable precise control over residence time and temperature. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, as applied in similar piperidine-carboxylate syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.